5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
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Description
5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16BrN3O4S and its molecular weight is 450.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Indole derivatives are known to interact with their targets, causing a variety of changes. These changes can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLIVBMTIJDGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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